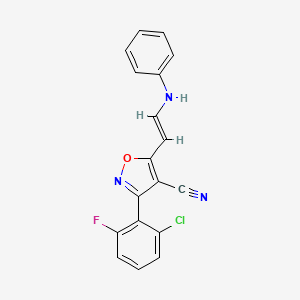
5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Anilinovinyl)-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile (5-AV-3-CF-4-IC) is a novel compound with potential applications in medicine and science. It is a small molecule with a structure characterized by a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom. It is a member of the isoxazole family of compounds, which are known for their potential as therapeutic agents. 5-AV-3-CF-4-IC has been studied for its potential as an inhibitor of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). 11β-HSD1 is an enzyme involved in the regulation of the metabolism of cortisol, a hormone associated with stress. Inhibition of 11β-HSD1 has been proposed as a potential treatment for metabolic disorders, such as obesity and diabetes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of novel compounds from similar structural frameworks has demonstrated significant antimicrobial activity. For instance, Schiff bases derived from thiophene-3-carbonitrile and pyrazole-4-carboxaldehyde derivatives exhibited excellent in vitro antimicrobial activity, with some showing superior effectiveness compared to other derivatives (Puthran et al., 2019). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Antitubercular and Antibacterial Activities
Isoxazole clubbed with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular properties. The antibacterial activity of these compounds against various bacteria was found to be good, and some were active antitubercular agents against Mycobacterium tuberculosis (Shingare et al., 2018). This highlights the relevance of such chemical structures in addressing tuberculosis and bacterial infections.
Anticancer Properties
The exploration of fluorinated benzothiazoles revealed their potent cytotoxicity against certain human breast cancer cell lines, emphasizing the potential of fluorinated compounds in cancer treatment (Hutchinson et al., 2001). These compounds exhibit a biphasic dose-response relationship, indicating a complex mechanism of action against cancer cells.
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic conditions, displaying high inhibition efficiency. These studies suggest the application of similar chemical structures in protecting metals against corrosion, which is crucial for industrial applications (Yadav et al., 2016).
Fluorescence Quenching
The study of boronic acid derivatives in alcohols revealed their fluorescence quenching behavior, which deviates negatively from the Stern–Volmer equation. This property is significant for developing fluorescence-based sensors and understanding the dynamic quenching mechanisms of similar compounds (Geethanjali et al., 2015).
Eigenschaften
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O/c19-14-7-4-8-15(20)17(14)18-13(11-21)16(24-23-18)9-10-22-12-5-2-1-3-6-12/h1-10,22H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFJMOATWQBRQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

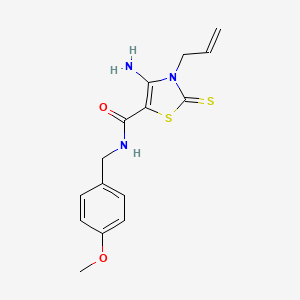
![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)
![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)
![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)
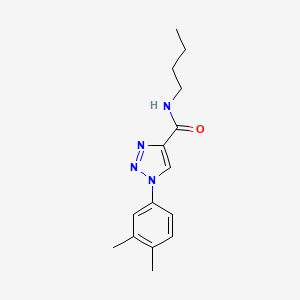
![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)
![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)
![ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B2937374.png)
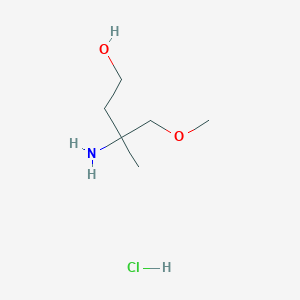
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)
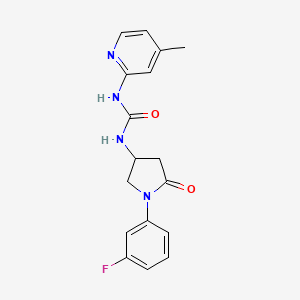
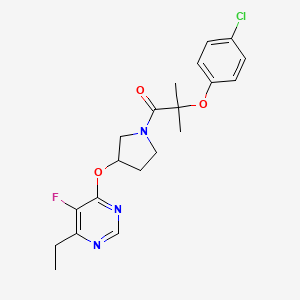
![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)